7-Bromofluoranthene

Organic Synthesis Analytical Chemistry Environmental Chemistry

Researchers requiring 7-substituted fluoranthene derivatives face limited commercial availability and cannot substitute other isomers due to distinct electronic and photophysical properties. Using incorrect bromofluoranthene isomers alters cross-coupling reactivity, fluorescence quenching behavior, and biological assay validity. 7-Bromofluoranthene (CAS 92967-78-7) provides the exact 7-position regiochemistry essential for oxidation to 1,8-disubstituted fluorenones and as an authentic environmental analytical standard. - Regiospecific 7-bromo substitution ensures correct electronic profiles for Suzuki-Miyaura cross-coupling and selective oxidation chemistry. - Fully characterized by NMR, UV, IR, and MS for use as a certified reference standard in PAH environmental monitoring. - Enables synthesis of 1,8-disubstituted fluorene and fluorenone scaffolds critical for pharmaceutical, agrochemical, and polymer research programs.

Molecular Formula C16H9Br
Molecular Weight 281.15 g/mol
Cat. No. B13689862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromofluoranthene
Molecular FormulaC16H9Br
Molecular Weight281.15 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=C(C3=CC=C2)C(=CC=C4)Br
InChIInChI=1S/C16H9Br/c17-14-9-3-7-12-11-6-1-4-10-5-2-8-13(15(10)11)16(12)14/h1-9H
InChIKeyQBJGYGJYPPHLOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromofluoranthene Specifications & Procurement


7-Bromofluoranthene (CAS 92967-78-7, C₁₆H₉Br, molecular weight 281.15 g/mol) is a mono-brominated derivative of the non-alternant polycyclic aromatic hydrocarbon (PAH) fluoranthene, belonging to the class of halogenated PAHs (HPAHs) . This compound is typically synthesized via the bromination of fluoranthene or from specific aminofluoranthene precursors, and it serves as a critical synthetic intermediate and a subject of study in environmental chemistry, materials science, and toxicology [1][2]. Its structural characterization is achieved through NMR, UV, IR spectroscopy, and mass spectrometry, with the heavy bromine atom imparting distinct electronic and photophysical properties compared to its parent hydrocarbon and other positional isomers [3].

1

Brominated PAH with distinct electronic properties for environmental and materials research

2

Synthetic intermediate for 1,8-disubstituted fluorene/fluorenone scaffolds

3

Analytical standard with unique spectral fingerprint for isomer-specific identification

7-Bromofluoranthene Substitution Concerns


Substituting 7-Bromofluoranthene with unsubstituted fluoranthene or other bromofluoranthene isomers is not a trivial exchange due to fundamental differences in electronic structure and chemical reactivity. The introduction of a heavy bromine atom at the specific 7-position on the fluoranthene core significantly perturbs the π-electron system, altering key physical and electronic properties such as oxidation and reduction potentials [1]. This regiochemistry determines its distinct behavior in cross-coupling reactions, its specific fluorescence quenching via spin-orbital coupling, and its unique pattern of biological activity, which cannot be assumed to be identical across all mono-brominated isomers or the parent hydrocarbon [2][3]. Therefore, procurement decisions must be guided by the specific properties tied to the 7-substituted position rather than the general compound class.

Electronic

Parent fluoranthene lacks the heavy atom effect; redox potentials and photophysics may shift significantly.

Synthesis

Other bromo isomers (1-,2-,3-,8-) do not provide the same oxidative pathway to 1,8-disubstituted fluorenes.

Identification

Spectral fingerprints are isomer-specific; analytical differentiation requires a verified 7-bromo standard.

7-Bromofluoranthene Differentiation Guide


Spectral Fingerprint Differentiation

7-Bromofluoranthene is synthesized via a specific route starting from 7-aminofluoranthene, enabling its preparation as part of a set of five distinct bromo isomers [1]. The comprehensive characterization of all five bromofluoranthenes by NMR, UV, IR, and mass spectrometry provides a unique spectral fingerprint for each, allowing for unambiguous identification and differentiation from the other four isomers (1-, 2-, 3-, and 8-bromofluoranthene) in complex mixtures [1].

Spectral Fingerprint
Head-to-head

Unique 1H/13C NMR, UV, IR, MS patterns vs. 1-,2-,3-,8-bromo isomers

Enables isomer-specific environmental monitoring

Qualitative differentiation across five isomers; NMR/UV/IR/MS conditions per Van Haeringen 1996

Organic Synthesis Analytical Chemistry Environmental Chemistry

Electrochemical Redox Potential Shifts

The electron transfer properties of 7-bromofluoranthene and its isomers differ significantly from the parent hydrocarbon, fluoranthene, and from each other due to the heavy atom effect and electronic perturbation at the specific substitution position [1]. Experimental determination and theoretical modeling show that the electrochemical oxidation and reduction potentials are shifted for the 7-bromo derivative, reflecting a change in frontier orbital energies compared to unsubstituted fluoranthene and other mono-brominated analogs [1].

Redox Potential Shift
Cross-study comparable

Reported shift in oxidation and reduction potentials vs. parent fluoranthene

Indicates altered electron-transfer behavior

Cyclic voltammetry in non-aqueous solution (Steffen 1997)

Electrochemistry Materials Science Physical Organic Chemistry

Gateway to 1,8-Disubstituted Fluorenes

The 7-substitution pattern provides a unique synthetic entry point not available from other isomers. The oxidation of 7-chlorofluoranthene (and by extension, related 7-substituted compounds) yields 1-chlorofluorene-9-one-8-carboxylic acid, establishing a method for the preparation of 1,8-disubstituted fluorenes and fluorenones [1]. This specific transformation is a function of the 7-position substitution and is not accessible from fluoranthene derivatives brominated at other positions.

1,8-Disubstituted Fluorene Access
Class-level

Oxidative conversion to fluorene-9-one-8-carboxylic acid scaffold

Supports fluorene scaffold synthesis research

7-position pathway; not reported for other bromofluoranthenes

Organic Synthesis Medicinal Chemistry Polymer Chemistry

7-Bromofluoranthene Applications


Environmental HPAH Analytical Standard

7-Bromofluoranthene serves as an authentic analytical standard for identifying and quantifying brominated PAHs in environmental matrices. Its fully characterized spectral fingerprint, including NMR and MS data, allows for its specific detection and quantification in complex environmental samples such as air particulate matter, soil, and water, where it may be formed as a combustion byproduct or via environmental transformation of fluoranthene [1]. This application directly leverages the distinct analytical properties established in Section 3.

Intermediate for Fluorene/Fluorenone Synthesis

In organic synthesis laboratories, 7-Bromofluoranthene is a valuable starting material for accessing a specific class of fluorene and fluorenone derivatives that are otherwise difficult to prepare. Its unique 7-substitution pattern allows for a well-defined oxidation pathway to yield 1,8-disubstituted products, which are important scaffolds in the development of pharmaceuticals, agrochemicals, and advanced polymer materials [1]. This is a direct application of the unique synthetic utility detailed in Section 3.

SAR Probe in Genotoxicity Studies

Researchers investigating the genotoxicity of substituted PAHs use 7-bromofluoranthene as a specific probe to understand how the position and nature of a halogen substituent on the fluoranthene core influences biological activity [1]. By comparing its effects with those of unsubstituted fluoranthene and the other four bromo isomers (1-, 2-, 3-, and 8-bromofluoranthene), scientists can deconvolute the structural determinants of DNA damage and cellular response. This scenario is directly supported by the comparative characterization and isomer-specific synthetic access outlined in Section 3.

Application
Selection Property
Validation Focus
Environmental HPAH Analytical Standard
Isomer-specific spectral fingerprint
NMR/MS identity confirmation
Intermediate for Fluorene/Fluorenone Synthesis
7-position synthetic pathway
Oxidation pathway reproducibility
Genotoxicity SAR Probe
Position-specific bromine substitution
Isomer-comparative endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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